molecular formula C14H24N2O B1351523 Adamantane-1-carboxylic acid (3-amino-propyl)-amide CAS No. 408324-84-5

Adamantane-1-carboxylic acid (3-amino-propyl)-amide

Cat. No.: B1351523
CAS No.: 408324-84-5
M. Wt: 236.35 g/mol
InChI Key: WOPJTLDQPWBBJD-UHFFFAOYSA-N
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Description

Historical Context of Adamantane Derivatives in Organic Chemistry

The development of adamantane derivatives traces its origins to the early 20th century discoveries that would revolutionize polycyclic organic chemistry. Adamantane itself was first hypothesized in 1924 by H. Decker, who suggested the existence of a hydrocarbon with formula C10H16 possessing a diamond-like molecular structure, which he termed "decaterpene". The actual isolation of adamantane from petroleum occurred in 1933 by Czech chemists S. Landa, V. Machacek, and M. Mzourek through fractional distillation, though they could produce only milligrams of the compound. This discovery launched an entirely new field dedicated to the synthesis and properties of polyhedral organic compounds.

The synthetic accessibility of adamantane derivatives underwent a transformative change in 1957 when Paul von Ragué Schleyer discovered the Lewis acid-catalyzed rearrangement procedure that made adamantane widely available as a chemical scaffold. This breakthrough synthesis involved hydrogenating dicyclopentadiene in the presence of platinum dioxide catalyst, followed by rearrangement using aluminum chloride as a Lewis acid catalyst, achieving yields of 30-40% and providing an affordable source of adamantane. The availability of adamantane at reasonable cost stimulated intensive characterization studies and opened pathways for systematic functionalization.

The medicinal chemistry applications of adamantane derivatives emerged parallel to synthetic developments, beginning with amantadine (1-aminoadamantane) in 1961, which demonstrated potent anti-influenza A activity. This marked the beginning of adamantane-based drug discovery, establishing the precedent that the adamantane moiety could be introduced into structures of already active drugs to increase lipophilicity and improve pharmacological properties. The success of early aminoadamantane pharmaceuticals validated the concept of using the rigid, lipophilic adamantane cage as a molecular modification strategy.

The historical progression from basic adamantane chemistry to sophisticated derivatives like this compound represents decades of systematic exploration of functionalization strategies. The development of carboxylic acid derivatives of adamantane provided access to amide-forming reactions, enabling the incorporation of diverse functional groups through standard organic transformations. The specific choice of a three-carbon aminopropyl chain in this derivative reflects strategic design considerations balancing molecular flexibility with the rigid adamantane framework.

Structural Significance of the Adamantane Core in Supramolecular Chemistry

The adamantane core possesses exceptional structural characteristics that make it uniquely valuable in supramolecular chemistry applications. The molecule exhibits tetrahedral symmetry (Td) with carbon-carbon bond lengths of 1.54 Å, virtually identical to those found in diamond crystal structure. This structural similarity led to adamantane being classified as the simplest diamondoid, representing hydrogen-terminated hydrocarbons with diamond-like arrangements. The rigid cage structure is both virtually stress-free and thermodynamically stable, making it the most stable isomer among all C10H16 hydrocarbons.

The supramolecular recognition properties of adamantane derivatives have been extensively studied, particularly their interactions with cucurbit[n]uril host molecules. The adamantyl group fits exceptionally well into the central cavity of cucurbituril, accomplishing strong and selective binding with association constants in the range of 10^10 to 10^15 M^-1. This extraordinarily tight binding results from optimal structural complementarity between the adamantane scaffold and the cucurbituril cavity, achieving what researchers describe as "total encapsulation". The binding affinity is significantly enhanced when adamantane derivatives bear positive charges, as seen with protonated aminoadamantanes, due to additional electrostatic interactions with the cucurbituril rim.

The structural significance extends to the compound's ability to occupy specific molecular recognition sites. The adamantane framework's dimensions and bulkiness serve as an ideal fit for cavities in various host molecules, including cyclodextrins, and can act as blocking agents for cellular ion channels. The rigid cage geometry protects nearby functional groups from metabolic cleavage, thereby enhancing stability and distribution properties. In the context of this compound, the structural rigidity of the adamantane core provides a stable platform from which the flexible aminopropyl amide chain can extend, creating opportunities for multiple recognition modes.

The three-dimensional arrangement of the adamantane core creates a unique topological environment that influences the spatial positioning of attached functional groups. The carbon atoms at positions 1, 3, 5, and 7 (bridgehead positions) are arranged in a tetrahedral geometry, providing well-defined vectors for substitution. In this compound, the carboxamide functionality at the 1-position projects outward from the cage in a predictable orientation, allowing the aminopropyl chain to explore conformational space while maintaining connection to the rigid adamantane anchor.

Role of Amide Functionalization in Modifying Adamantane Properties

Amide functionalization represents a crucial strategy for modifying the physicochemical properties of adamantane derivatives while preserving the beneficial characteristics of the cage structure. The incorporation of amide groups introduces hydrogen bonding capabilities, polarity modulation, and conformational flexibility that can dramatically alter molecular behavior compared to the parent hydrocarbon. The amide functional group serves as both a hydrogen bond donor (through the nitrogen-hydrogen bond) and acceptor (through the carbonyl oxygen), enabling participation in supramolecular recognition events and crystal engineering applications.

In this compound, the amide linkage connects the rigid adamantane core to a flexible three-carbon chain terminated by a primary amine group. This architectural arrangement creates a molecule with distinct hydrophobic and hydrophilic regions, potentially enabling amphiphilic behavior. The adamantane portion provides the lipophilic character necessary for membrane interactions and hydrophobic binding sites, while the aminopropyl amide chain introduces water-solubilizing capability and sites for further chemical modification or biological recognition.

The amide functionality fundamentally alters the electronic properties of the adamantane system. While adamantane itself is essentially electronically inert due to its saturated hydrocarbon nature, the introduction of the carbonyl group creates a site of electron density that can participate in various intermolecular interactions. The conjugation between the carbonyl and the nitrogen atom in the amide group influences the geometry around the nitrogen, typically resulting in planar amide conformations that can template supramolecular assembly processes.

Research on related adamantane amide derivatives demonstrates the importance of amide positioning and substitution patterns in determining solid-state packing arrangements. Studies of tri- and tetra-amide adamantane derivatives reveal how amide groups can direct crystal structure formation through hydrogen bonding networks, though the specific geometric constraints of the adamantane cage can sometimes lead to unpredicted packing modes. The flexibility introduced by the propyl chain in this compound provides additional degrees of freedom that may influence both solution-phase conformational behavior and solid-state assembly patterns.

Table 1: Physical and Chemical Properties of this compound

Property Value Reference
Chemical Abstracts Service Number 408324-84-5
Molecular Formula C14H24N2O
Molecular Weight 236.36 g/mol
MDL Number MFCD02266677
Minimum Purity Specification 95%
PubChem Compound Identifier 1067935
Heavy Atom Count 17
Hydrogen Bond Donor Count 2
Hydrogen Bond Acceptor Count 3
Rotatable Bond Count 5

The aminopropyl amide functionalization creates multiple sites for potential chemical modification and molecular recognition. The terminal primary amine group can undergo further derivatization reactions, enabling the synthesis of more complex adamantane-based architectures. The flexibility of the three-carbon chain allows the amine functionality to adopt various spatial orientations relative to the adamantane core, potentially enabling the molecule to adapt to different binding environments or crystal packing requirements. This structural adaptability, combined with the inherent stability and unique recognition properties of the adamantane scaffold, positions this compound as a versatile building block for applications in supramolecular chemistry, materials science, and pharmaceutical development.

Properties

IUPAC Name

N-(3-aminopropyl)adamantane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O/c15-2-1-3-16-13(17)14-7-10-4-11(8-14)6-12(5-10)9-14/h10-12H,1-9,15H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOPJTLDQPWBBJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Adamantane-1-carboxylic acid (3-amino-propyl)-amide, a derivative of adamantane, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological properties, and relevant research findings.

Chemical Structure and Synthesis

This compound is characterized by its adamantane core, which is known for its rigid structure and ability to enhance the pharmacological properties of compounds. The synthesis typically involves the reaction of adamantane-1-carboxylic acid with an appropriate amine, such as 3-amino-propyl amine, under controlled conditions to yield the desired amide.

Biological Activity Overview

The biological activity of adamantane derivatives, including this compound, has been investigated across various studies. Key areas of focus include:

  • Antiviral Activity : Research has shown that adamantane derivatives exhibit significant antiviral properties. For instance, a study indicated that certain adamantane-based compounds demonstrated inhibitory activity against orthopoxviruses, including vaccinia virus, with selectivity indices exceeding those of established antiviral agents like cidofovir .
  • Inhibition of Enzymes : Adamantane derivatives have been identified as potential inhibitors of enzymes such as 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which is implicated in metabolic disorders. Docking studies revealed favorable binding interactions between these compounds and the enzyme .
  • Antibacterial and Antiproliferative Properties : Some studies report that derivatives of adamantane possess antibacterial and antiproliferative activities. For example, compounds derived from adamantane have shown effectiveness against various bacterial strains and cancer cell lines .

Table 1: Summary of Biological Activities of Adamantane Derivatives

Compound NameActivity TypeIC50 (µM)Selectivity Index
This compoundAntiviral (Vaccinia)0.6 - 14.4>1000
1-adamantanecarboxylic acid amideAntiviral (Influenza)40High
N-(2,2-Di(1H-pyrrol-2-yl)ethyl)adamantane-1-carboxamideEnzyme Inhibition (11β-HSD1)Not SpecifiedNot Specified

Case Study: Antiviral Activity Against Orthopoxviruses

A recent study synthesized several adamantane derivatives containing monoterpene moieties and evaluated their antiviral activity against orthopoxviruses. The results indicated that these compounds exhibited IC50 values ranging from 0.6 to 14.4 µM, significantly lower than that of cidofovir (IC50: 40 µM), demonstrating their potential as effective antiviral agents .

Case Study: Enzyme Inhibition

Another study focused on the synthesis and biological evaluation of adamantane-based inhibitors for 11β-HSD1. The docking studies showed that these compounds could effectively bind to the enzyme, suggesting their potential utility in treating metabolic disorders associated with cortisol metabolism .

Scientific Research Applications

Pharmaceutical Applications

Drug Delivery Systems

  • Mechanism : The compound can form stable host-guest complexes with drugs such as doxorubicin. By conjugating with modified β-cyclodextrin, it enhances the solubility and stability of pharmaceuticals.
  • Results : Studies have demonstrated that these systems can significantly improve the targeted delivery of drugs, leading to enhanced therapeutic efficacy and reduced side effects.

Antiviral Activity

  • Case Study : Research indicates that derivatives of adamantane, including adamantane-1-carboxylic acid (3-amino-propyl)-amide, exhibit inhibitory activity against orthopoxviruses. In particular, some synthesized amides showed high activity against the vaccinia virus with low cytotoxicity.
  • Selectivity Index : Certain compounds derived from adamantane displayed selectivity indices significantly higher than the reference drug cidofovir, indicating potential as antiviral agents against smallpox and similar viruses .

Nanotechnology Applications

Nanoparticle Stabilization

  • Role in Synthesis : this compound acts as a stabilizer during the synthesis of nanoparticles, such as CoPt3 and porous platinum nanoparticles.
  • Outcomes : The addition of this compound contributes to the formation of monodisperse and highly crystalline structures, which are crucial for applications in electronics and catalysis.

Organic Chemistry Applications

Catalytic Reactions

  • Functionality : In organic synthesis, this compound enhances the efficiency and selectivity of catalytic reactions. It can serve as an additive in palladium-catalyzed allylic substitution reactions in aqueous media.
  • Impact : The presence of the adamantane structure within the catalyst system leads to more selective transformations compared to traditional methods.

Data Table: Summary of Applications

Application AreaMechanism/FunctionalityKey Findings/Results
PharmaceuticalsDrug delivery systems via host-guest complexesEnhanced solubility and stability; improved targeted delivery
Antiviral ActivityInhibitory effects against orthopoxvirusesHigh selectivity index compared to cidofovir
NanotechnologyStabilization in nanoparticle synthesisFormation of uniform size distribution crucial for electronics
Organic ChemistryAdditive in catalytic reactionsIncreased efficiency and selectivity in organic transformations

Comparison with Similar Compounds

Key Findings :

  • The 3-aminopropylamide derivative lacks heterocyclic aromaticity but offers superior flexibility for conjugation, unlike the rigid triazole/tetrazole analogs .
  • Triazole-containing analogs exhibit stronger coordination with metals (e.g., Cu²⁺), suggesting utility in catalysis or materials science .

Selenium-Containing Adamantane Derivatives

and describe 1-(3-isoselenocyanatopropyl)adamantane, synthesized from 3-(adamantan-1-yl)propan-1-amine. This compound replaces the amide group with an isoselenocyanate (-N=C=Se) moiety:

Property N-(3-aminopropyl)adamantane-1-carboxamide 1-(3-Isoselenocyanatopropyl)adamantane
Functional Group Amide (-CONH-) Isoselenocyanate (-N=C=Se)
Synthesis Acylation of 3-aminopropylamine Two-step reaction: isonitrile intermediate → selenium incorporation
Applications Drug conjugation, polymer modification Potential selenocyanate-based therapeutics (e.g., antioxidant or kinase inhibitors)

Key Differences :

  • The isoselenocyanate derivative introduces selenium, which may confer redox-modulating properties absent in the amide analog .
  • The amide derivative’s primary amine enables straightforward bioconjugation (e.g., peptide synthesis), whereas the selenocyanate group requires specialized handling .

Pharmacologically Active Adamantane Amides

and highlight adamantane-1-carboxylic acid amides with aromatic or branched alkyl substituents. For example:

Compound (Example from ) Structure Bioactivity Notes
Adamantane-1-carboxylic acid (3-{N-propyl-2-(2-chloro-4-methoxyphenyl)ethylamino}propyl)amide Chlorinated aryl + tertiary amine Potential CNS activity (structural similarity to antipsychotic agents)
Adamantane-1-carboxylic acid (4-oxo-1-pentyl-1,4-dihydroquinolin-3-yl)amide () Quinolinone core Anticandidate for sphingosine kinase (SK) inhibition (IC₅₀ < 1 µM)

Comparison with Target Compound :

  • The 3-aminopropylamide lacks aromatic or heterocyclic pharmacophores but serves as a versatile intermediate for synthesizing bioactive derivatives .
  • SK inhibitors () demonstrate that adamantane amides can achieve submicromolar potency, though the target compound’s bioactivity remains uncharacterized in the provided evidence .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Adamantane-1-carboxylic acid (3-amino-propyl)-amide in laboratory settings?

  • Methodological Answer : The compound is typically synthesized via amide coupling between Adamantane-1-carboxylic acid and 3-aminopropylamine. Key steps include:

  • Activation of the carboxylic acid using coupling agents like EDCl/HOBt or DCC/DMAP in anhydrous dichloromethane .
  • Reaction at 0–5°C to minimize side reactions, followed by room-temperature stirring for 12–24 hours .
  • Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water .
    • Critical Parameters : Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane 1:1) and confirm purity using HPLC (>95%) .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Confirm adamantane cage integrity (δ 1.6–2.1 ppm for adamantane protons) and amide bond formation (δ 6.5–7.5 ppm for NH) .
  • FTIR : Validate carbonyl (C=O stretch at ~1650 cm⁻¹) and amine (N-H bend at ~1550 cm⁻¹) functional groups .
  • Mass Spectrometry (ESI-MS) : Verify molecular ion peak [M+H]+ at m/z 265.3 .

Q. What are the critical storage conditions for maintaining the stability of this compound?

  • Methodological Answer :

  • Store at –20°C under inert gas (argon) to prevent hydrolysis of the amide bond .
  • Protect from light due to potential UV-induced degradation .
  • Use amber vials and desiccants (silica gel) for long-term stability .

Advanced Research Questions

Q. How can researchers resolve contradictions in thermodynamic stability data reported for Adamantane-1-carboxylic acid derivatives?

  • Methodological Answer :

  • Cross-reference experimental ΔfH° values (e.g., –561.6 kJ/mol for Adamantane-1-carboxylic acid ) with computational models (DFT/B3LYP/6-31G*).
  • Validate discrepancies using calorimetry (e.g., DSC for melting point consistency: 172–176°C vs. 176–183°C ).
  • Adjust reaction conditions (e.g., solvent polarity, temperature) to reconcile kinetic vs. thermodynamic product distributions .

Q. What strategies optimize the amide coupling efficiency between Adamantane-1-carboxylic acid and 3-aminopropylamine under varying pH conditions?

  • Methodological Answer :

  • At pH 7–8 : Use water-soluble carbodiimides (e.g., EDCl) with HOBt to suppress racemization .
  • At pH >9 : Employ Schlenk techniques with anhydrous solvents to avoid base-induced hydrolysis .
  • Optimize molar ratios (1:1.2 acid:amine) and monitor by in-situ FTIR for real-time reaction control .

Q. How does the adamantane core influence the biological activity of its amide derivatives in neurological target engagement?

  • Methodological Answer :

  • The rigid adamantane cage enhances blood-brain barrier penetration, as shown in P2X7 receptor antagonism studies (IC50 ~50 nM for neuroinflammatory targets) .
  • Compare with non-adamantane analogs to isolate structural contributions to receptor binding (e.g., molecular docking simulations using AutoDock Vina ).
  • Assess metabolic stability via liver microsome assays (t1/2 >120 min vs. <30 min for linear analogs) .

Q. What computational modeling approaches are suitable for predicting the binding affinity of Adamantane-1-carboxylic acid amides with P2X7 receptors?

  • Methodological Answer :

  • Perform molecular dynamics (MD) simulations (AMBER force field) to analyze ligand-receptor interactions (e.g., hydrophobic contacts with adamantane ).
  • Use free energy perturbation (FEP) to quantify ΔGbinding for SAR optimization .
  • Validate predictions with SPR assays (KD <100 nM for high-affinity derivatives) .

Data Contradiction Analysis

Q. How to address conflicting reports on the cytotoxicity of Adamantane-1-carboxylic acid derivatives in cell-based assays?

  • Methodological Answer :

  • Standardize assay conditions: Use identical cell lines (e.g., HEK293 vs. SH-SY5Y) and exposure times (24–48 hr) .
  • Control for adamantane solubility by pre-dissolving in DMSO (<0.1% final concentration) .
  • Replicate conflicting studies with orthogonal methods (e.g., MTT vs. LDH release assays) .

Experimental Design Tables

Parameter Optimal Condition Reference
Amide coupling solventAnhydrous DCM or DMF
Reaction temperature0–5°C (activation), RT (coupling)
Purification methodColumn chromatography (silica gel)
Storage stability–20°C under argon, amber vial
Thermodynamic Data Value Method
ΔfH° (Adamantane-1-carboxylic acid)–561.6 kJ/molCalorimetry
Melting point range172–183°CDSC

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